2,5-Diaminobenzene-1,4-diol

Beschreibung

BenchChem offers high-quality 2,5-Diaminobenzene-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diaminobenzene-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

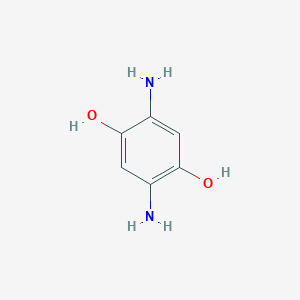

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-diaminobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXBOUUYEFOFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352986 | |

| Record name | 2,5-diaminobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10325-89-0 | |

| Record name | 2,5-diaminobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Diaminobenzene-1,4-diol chemical properties and structure

An In-depth Technical Guide to 2,5-Diaminobenzene-1,4-diol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,5-Diaminobenzene-1,4-diol and its common salt form, 2,5-Diaminobenzene-1,4-diol dihydrochloride. This document is intended to serve as a valuable resource for professionals in research and development.

2,5-Diaminobenzene-1,4-diol, also known as 2,5-diaminohydroquinone, is an aromatic organic compound. Its structure consists of a benzene ring substituted with two amino (-NH₂) groups and two hydroxyl (-OH) groups at the 1, 2, 4, and 5 positions. This arrangement of functional groups makes it a highly reactive and versatile chemical intermediate.[1]

The compound is often handled and used in its more stable dihydrochloride salt form to prevent oxidation.[2][3] It is sensitive to air and may discolor upon exposure.[2][3]

Chemical Structure

Below is a Graphviz representation of the chemical structure of 2,5-Diaminobenzene-1,4-diol.

References

An In-depth Technical Guide to the Synthesis of 2,5-diaminohydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2,5-diaminohydroquinone, a valuable building block in the development of novel therapeutic agents and advanced materials. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction workflows to facilitate a deeper understanding of the synthetic pathways.

Introduction

2,5-diaminohydroquinone and its dihydrochloride salt are important chemical intermediates used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and high-performance polymers.[1] The arrangement of amino and hydroxyl groups on the benzene ring imparts unique chemical properties, making it a versatile precursor for creating complex molecular architectures. This guide explores the most common and effective methods for its synthesis, providing detailed experimental procedures and comparative data to aid researchers in selecting the optimal method for their specific application.

Synthesis of 2,5-diaminohydroquinone from p-Benzoquinone

A widely utilized method for the synthesis of 2,5-diaminohydroquinone involves a two-step process starting from p-benzoquinone: an initial ammonolysis followed by a reduction reaction.[1] This approach is valued for its straightforward reaction sequence.

Experimental Protocol

Step 1: Ammonolysis of p-Benzoquinone

A solution of p-benzoquinone in a suitable solvent, such as ethanol, is cooled in an ice bath. Gaseous ammonia is then bubbled through the solution, or an aqueous ammonia solution is added dropwise with vigorous stirring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the resulting 2,5-diamino-p-benzoquinone precipitates and is collected by filtration, washed with cold ethanol, and dried.

Step 2: Reduction of 2,5-diamino-p-benzoquinone

The 2,5-diamino-p-benzoquinone from the previous step is suspended in an acidic aqueous solution, typically dilute hydrochloric acid. A reducing agent, such as sodium hydrosulfite or tin(II) chloride, is then added portion-wise while maintaining a controlled temperature. The reduction to 2,5-diaminohydroquinone is usually accompanied by a color change. The product, often as the dihydrochloride salt, is then isolated by filtration, washed, and can be further purified by recrystallization from hot dilute hydrochloric acid in the presence of a small amount of tin(II) chloride to prevent oxidation.[2]

Reaction Workflow

Caption: Synthesis of 2,5-diaminohydroquinone from p-benzoquinone.

One-Pot Synthesis from Hydroquinone

An efficient, one-pot synthesis of 2,5-diaminobenzoquinone has been developed starting from hydroquinone, utilizing sodium azide and potassium ferricyanide as an oxidizing agent in an acetate buffer.[3][4] This method proceeds through a Michael addition and subsequent intramolecular oxidation-reduction reactions.[4] The resulting 2,5-diaminobenzoquinone can then be reduced to 2,5-diaminohydroquinone in a separate step as described in the previous section.

Experimental Protocol

To a stirred aqueous solution of acetate buffer (pH 5.0), hydroquinone (2 mmol) and sodium azide (10 mmol) are added and dissolved. A solution of potassium ferricyanide (4 mmol) is then added dropwise over 20-30 minutes. The reaction mixture is stirred at room temperature for 4-5 hours, during which a dark precipitate of 2,5-diaminobenzoquinone forms. The mixture is then kept at 45°C for another 4-5 hours. The precipitated solid is collected by filtration and washed with water.[3]

Reaction Workflow

Caption: One-pot synthesis of 2,5-diaminobenzoquinone from hydroquinone.

Synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones

For applications requiring halogenated derivatives, 2,5-diamino-3,6-dibromo-1,4-benzoquinones can be synthesized from 2,3,5,6-tetrabromo-1,4-benzoquinone by reaction with various aryl amines.[5]

Experimental Protocol

To a stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mol) in a mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml) containing a small amount of sodium acetate, the desired amino compound (0.02 mol) is added. The reaction mixture is refluxed for 3 hours and then left to stand overnight at room temperature. The precipitated product is collected by filtration and recrystallized.[5]

Reaction Workflow

Caption: Synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of 2,5-diaminohydroquinone and its derivatives.

Table 1: Reaction Yields

| Starting Material | Product | Reagents | Yield (%) | Reference |

| Hydroquinone | 2,5-Diamino-p-benzoquinone | Sodium azide, Potassium ferricyanide | 71% | [3] |

| 2,3,5,6-Tetrabromo-1,4-benzoquinone | 2,5-Diarylamino-3,6-dibromo-1,4-benzoquinones | Various aryl amines | 55-96% | [5] |

Table 2: Physicochemical and Spectroscopic Data for 2,5-Diaminohydroquinone Dihydrochloride

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ · 2HCl | [6][7] |

| Molecular Weight | 213.06 g/mol | [6][7][8] |

| Appearance | White to brown powder | [2] |

| Melting Point | >300 °C | [2] |

| Solubility | Water soluble | [2] |

| Purity | ≥90% or 97% (commercially available) | [6] |

Table 3: Spectroscopic Data for 2,5-Diamino-p-benzoquinone

| Spectroscopy | Data | Reference |

| ¹H NMR (500 MHz, acetone-d6) | δ = 7.32 (br s, 2H, NH), 6.95 (br s, 2H, NH), 5.32 (s, 2H) ppm | [3][4] |

| ¹³C NMR (500 MHz, DMSO-d6) | δ = 179.21, 154.45, 95.45 ppm | [3][4] |

| IR (KBr) | 3352, 3120, 1663, 1534, 1418, 1257, 1061, 843 cm⁻¹ | [3][4] |

| MS (70 eV) | m/z = 138 (M⁺, 100), 121 (10), 110 (50), 94 (30), 83 (46), 68 (70), 41 (80) | [3][4] |

Conclusion

This technical guide has outlined the principal synthetic routes to 2,5-diaminohydroquinone and its derivatives, providing detailed experimental protocols and available quantitative data. The choice of synthesis method will depend on factors such as the desired purity, scale, and the availability of starting materials. The provided workflows and data tables are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient and informed synthesis of this important chemical intermediate. Further research into optimizing reaction conditions and developing more sustainable synthetic pathways is encouraged.

References

- 1. CN109608343B - A kind of synthetic method of 2,5-diaminohydroquinone hydrochloride - Google Patents [patents.google.com]

- 2. 2,5-Diaminohydrochinon-dihydrochlorid – Wikipedia [de.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. 2,5-Diaminohydroquinone technical, = 90 AT 24171-03-7 [sigmaaldrich.com]

- 8. 2,5-Diaminohydroquinone dihydrochloride | C6H10Cl2N2O2 | CID 16212088 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of 2,5-Diaminobenzene-1,4-diol (2,5-DAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzene-1,4-diol (2,5-DAB), also known as 2,5-diaminohydroquinone, is an aromatic organic compound of significant interest in various scientific and industrial fields. Its unique molecular structure, featuring a hydroquinone ring substituted with two amino groups, imparts a rich chemical reactivity that makes it a valuable intermediate and building block. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-DAB, detailed experimental protocols, and its applications, particularly in the realm of drug development and materials science.

Core Physical and Chemical Properties

The fundamental properties of 2,5-DAB are summarized below. It is important to distinguish between the free base (CAS: 10325-89-0) and its more stable dihydrochloride salt (CAS: 24171-03-7), as some reported properties, such as melting point, pertain to the salt form.

Table 1: Chemical Identifiers for 2,5-Diaminobenzene-1,4-diol

| Identifier | Value | Reference |

| IUPAC Name | 2,5-diaminobenzene-1,4-diol | [1] |

| Synonyms | 2,5-Diamino-1,4-benzenediol, 2,5-diaminohydroquinone | [1][2] |

| CAS Number | 10325-89-0 | [1][2] |

| Molecular Formula | C₆H₈N₂O₂ | [1][2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| InChI Key | RLXBOUUYEFOFSW-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of 2,5-Diaminobenzene-1,4-diol

| Property | Value | Notes |

| Appearance | White to off-white powder or crystalline solid.[2] | |

| Odor | Faint aromatic odor.[2] | |

| Melting Point | >300°C | Data for the dihydrochloride salt. |

| Boiling Point | 378.4 ± 42.0 °C | Predicted value. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, dimethyl ether).[2] | The hydroxyl groups facilitate hydrogen bonding. |

Chemical Reactivity and Stability

The reactivity of 2,5-DAB is governed by the interplay of its amino (-NH₂) and hydroxyl (-OH) functional groups on the aromatic ring.

-

Redox Behavior : The hydroquinone structure allows 2,5-DAB to participate readily in redox reactions. It can be oxidized to the corresponding quinone species and can act as an electron donor in various biochemical assays.

-

Basicity : As a weak base, the amino groups can react with acids to form stable salts, such as the commonly handled 2,5-diaminohydroquinone dihydrochloride.[2]

-

Nucleophilicity : The electron-rich aromatic ring and the lone pairs on the amino groups make the compound a potent nucleophile, allowing it to engage in electrophilic substitution reactions.

-

Polymerization : The difunctional nature of 2,5-DAB enables it to serve as a monomer in polymerization reactions, notably in the synthesis of high-performance polymers like polybenzoxazoles, which are known for their high tensile strength and thermal stability.

-

Stability : The compound is sensitive to air and may discolor upon exposure. For long-term use, it is recommended to store it under an inert atmosphere in a cool, dry, and well-ventilated area.

Experimental Protocols

Synthesis of 2,5-Diaminobenzene-1,4-diol Dihydrochloride

A common and efficient method for synthesizing the stable dihydrochloride salt of 2,5-DAB is through the catalytic hydrogenation of a dinitro precursor.

Principle: This process involves the reduction of the two nitro groups of a substituted dinitrobenzene compound to amino groups using hydrogen gas in the presence of a palladium catalyst.

Reactants and Materials:

-

1,4-dihydroxy-2-chloro-2,5-dinitrobenzene (starting material)

-

Glacial acetic acid (solvent)

-

Sodium acetate (buffer)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas

-

Corrosion-resistant autoclave or high-pressure reactor

Methodology:

-

In a corrosion-resistant autoclave, combine 117.3 grams (0.5 moles) of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene with 400 mL of glacial acetic acid.

-

Add approximately 41 grams (0.5 moles) of sodium acetate and about 7 grams of 10% palladium on carbon catalyst to the mixture.

-

Seal the autoclave and introduce hydrogen gas to achieve a pressure between 100 and 400 psi.

-

Maintain the reaction temperature between 40°C and 50°C while stirring.

-

Monitor the reaction until hydrogen uptake ceases, indicating the completion of the reduction.

-

After cooling and venting the reactor, the product is isolated through filtration to remove the catalyst, followed by crystallization.

-

This process typically yields the desired 2,5-diaminobenzene-1,4-diol dihydrochloride at approximately 96.8%.

Applications in Research and Development

The unique properties of 2,5-DAB make it a versatile tool for chemists and material scientists.

-

Pharmaceutical Intermediates : The reactive amino and hydroxyl groups serve as handles for diverse chemical modifications, making 2,5-DAB a key building block for complex organic molecules and active pharmaceutical ingredients (APIs).

-

Polymer Science : It is a crucial monomer for producing advanced polymers, including conductive polymers and photoresists, where its ability to form extended conjugated systems is leveraged.

-

Dye and Pigment Industry : 2,5-DAB serves as an important raw material for synthesizing a range of dyes, including fluorescent, photosensitive, and oxidation dyes.

-

Biochemical Research : Its capacity to donate electrons makes it useful in studies involving enzyme-catalyzed reactions and as a component in various biochemical assays.

-

Cosmetics : The antioxidant properties of 2,5-DAB have led to its use in the formulation of cosmetics and skincare products.[2]

Spectral Data

Publicly available, experimentally derived spectral data (NMR, IR, UV-Vis) for 2,5-diaminobenzene-1,4-diol is limited. Researchers requiring detailed spectral analysis for characterization are advised to perform experimental determination on their specific sample. Commercial suppliers may provide spectral data upon request with a purchase.

Safety and Toxicology

2,5-DAB is considered to have some level of toxicity and should be handled with care.

-

Handling : Avoid direct contact with eyes, skin, and the respiratory tract.[2] Inhalation of dust or gas should be prevented, and work should be conducted in a well-ventilated area.[2]

-

Personal Protective Equipment (PPE) : Appropriate PPE, including chemical-resistant gloves, safety glasses, and protective clothing, is mandatory when handling this compound.[2]

-

Toxicology Data : Comprehensive toxicological data for 2,5-DAB is not widely available. However, data for the related compound, Toluene-2,5-diamine sulfate (2,5-TDS), indicates an oral LD₅₀ of 98 mg/kg in rats. While structurally related, this data should be used for cautionary purposes only and does not directly reflect the toxicity of 2,5-DAB. The International Agency for Research on Cancer (IARC) classifies the related Toluene-2,5-diamine as Group 3 (Not Classifiable as to its Carcinogenicity to Humans).

References

An In-depth Technical Guide to the Solubility of 2,5-Diaminobenzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-diaminobenzene-1,4-diol, a key intermediate in various fields of chemical synthesis. The following sections detail its solubility profile in common laboratory solvents, present a generalized experimental protocol for solubility determination, and visualize the experimental workflow.

Core Compound Properties

2,5-Diaminobenzene-1,4-diol (also known as 2,5-diaminohydroquinone) is an organic compound with the molecular formula C₆H₈N₂O₂. It is characterized by a benzene ring substituted with two amino (-NH₂) groups and two hydroxyl (-OH) groups. This structure imparts a polar nature to the molecule, influencing its solubility characteristics. The compound is typically a white to off-white crystalline solid and is known to be sensitive to air, potentially discoloring upon exposure.[1]

Quantitative Solubility Data

The solubility of 2,5-diaminobenzene-1,4-diol has been qualitatively described in several sources. It is generally considered soluble in water and other polar organic solvents.[1][2] Quantitative data is limited, but a key value has been reported in water. The dihydrochloride salt of this compound is also noted for its solubility in polar solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Reported Solubility | Temperature |

| Water | H₂O | 18.02 | ~ 67.1 mg/mL[3] | Room Temperature |

| Ethanol | C₂H₅OH | 46.07 | Soluble[2] | Not Specified |

| Dimethyl Ether | C₂H₆O | 46.07 | Soluble[2] | Not Specified |

Note: For the dihydrochloride salt, a binary solvent system of ethanol and water (typically in a 5:1 ratio) is utilized in its synthesis, indicating good solubility of the reactants and controlled precipitation of the product.[1] Methanol is also a potential solvent but may lead to the formation of byproducts.[1]

Experimental Protocol for Solubility Determination

While a specific, validated protocol for 2,5-diaminobenzene-1,4-diol was not found in the reviewed literature, a generalized experimental methodology based on the widely accepted shake-flask method can be employed. This method is suitable for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the solubility of 2,5-diaminobenzene-1,4-diol in a specific solvent at a controlled temperature.

Materials:

-

2,5-Diaminobenzene-1,4-diol (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 2,5-diaminobenzene-1,4-diol to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2,5-diaminobenzene-1,4-diol in the diluted solution using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or g/100mL.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A flowchart of the experimental workflow for determining compound solubility.

This guide provides foundational knowledge on the solubility of 2,5-diaminobenzene-1,4-diol. For drug development and research applications, it is recommended to perform detailed solubility studies across a wider range of solvents and pH conditions to fully characterize this versatile compound.

References

Spectroscopic Profile of 2,5-Diaminobenzene-1,4-diol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Diaminobenzene-1,4-diol, also known as 2,5-diaminohydroquinone, is a chemical compound of interest in polymer chemistry and materials science. This technical guide provides a summary of its synthesis and general properties. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield a complete set of experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis) for this compound or its dihydrochloride salt. While the synthesis of polymers from this monomer is documented, detailed characterization data for the monomer itself is not readily accessible in the supporting information of the reviewed publications. This document, therefore, outlines the general synthesis and provides a logical workflow for its preparation.

Synthesis of 2,5-Diaminobenzene-1,4-diol

The synthesis of 2,5-diaminobenzene-1,4-diol is typically achieved through the reduction of 2,5-dinitro-1,4-dihydroxybenzene. This process involves the use of a reducing agent, such as hydrogen gas, in the presence of a catalyst like palladium on carbon (Pd/C), often under acidic conditions. An alternative industrial-scale synthesis begins with 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene, which is then reduced using hydrogen gas with a palladium catalyst and sodium acetate in a mixed solvent system of acetic acid and water.

Below is a generalized workflow for the synthesis of 2,5-Diaminobenzene-1,4-diol.

Caption: Generalized synthesis workflow for 2,5-Diaminobenzene-1,4-diol.

Spectroscopic Data Overview

As of the latest search, detailed and experimentally verified spectroscopic data for 2,5-diaminobenzene-1,4-diol is not available in the public domain. Commercial suppliers of the dihydrochloride salt (CAS No. 24171-03-7) may possess this data, but it is not openly published. Researchers requiring this information are advised to perform their own analytical characterization or contact commercial suppliers directly.

Due to the absence of experimental data, tables for NMR, IR, and UV-Vis spectroscopy cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR, IR, and UV-Vis spectra of 2,5-diaminobenzene-1,4-diol are not available in the reviewed literature. For general guidance, standard procedures for these analytical techniques would apply.

General Protocol for ¹H and ¹³C NMR Spectroscopy: A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acidification for the dihydrochloride salt). Spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to an internal standard (e.g., tetramethylsilane - TMS) or the residual solvent peak.

General Protocol for FTIR Spectroscopy: An infrared spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

General Protocol for UV-Vis Spectroscopy: A solution of the compound would be prepared in a suitable solvent (e.g., ethanol, water). The absorbance spectrum would be measured using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

Signaling Pathways and Biological Activity

There is limited information available in the public domain regarding specific signaling pathways involving 2,5-diaminobenzene-1,4-diol. While some related dihydroxybenzene and diamine compounds are known to have biological activities, no such data for this specific molecule was identified during the literature search.

Conclusion

This technical guide has summarized the available information on the synthesis of 2,5-diaminobenzene-1,4-diol. A key finding is the current lack of publicly available, experimentally verified spectroscopic data (NMR, IR, UV-Vis) for this compound. This highlights a gap in the scientific literature. For researchers and drug development professionals working with this molecule, in-house characterization will be a necessary step. The provided synthesis workflow offers a starting point for its preparation. Further research into the biological activities of this compound may reveal its potential roles in cellular signaling and drug development.

Technical Guide: Physicochemical Properties of 2,5-Diaminobenzene-1,4-diol (CAS Number 10325-89-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzene-1,4-diol, also known by synonyms such as 2,5-diaminohydroquinone, is a versatile organic compound with the CAS registry number 10325-89-0.[1][2] Its molecular structure, featuring a hydroquinone ring substituted with two amino groups, makes it a valuable intermediate in the synthesis of a variety of molecules, including dyes, polymers, and materials with unique electronic properties.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-diaminobenzene-1,4-diol, along with detailed experimental protocols for their determination.

Physicochemical Properties

The physicochemical properties of 2,5-diaminobenzene-1,4-diol are summarized in the tables below. It is important to note that while some experimental data is available, many of the reported values in the literature are predicted through computational methods. The compound is typically available as a more stable dihydrochloride salt (CAS Number: 24171-03-7), and some properties may be reported for this form.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point (free base) | No experimental data available | |

| Melting Point (dihydrochloride salt) | >300 °C | [5] |

| Boiling Point (Predicted) | 378.4 ± 42.0 °C | [1] |

| Water Solubility (experimental) | ~67.1 mg/mL at room temperature | [3] |

| Solubility in Organic Solvents | Soluble in ethanol and dimethyl ether | [4] |

Table 2: Chemical and Computational Properties

| Property | Value | Source |

| IUPAC Name | 2,5-diaminobenzene-1,4-diol | [2] |

| InChI Key | RLXBOUUYEFOFSW-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C(=CC(=C1O)N)O)N | [2] |

| pKa (Predicted) | 10.24 ± 0.23 | [1] |

| XLogP3 (Predicted) | -0.9 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 4 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,5-diaminobenzene-1,4-diol and the experimental determination of its key physicochemical properties.

Synthesis of 2,5-Diaminobenzene-1,4-diol

The synthesis of 2,5-diaminobenzene-1,4-diol can be achieved through the reduction of 2,5-dinitro-1,4-dihydroxybenzene.

Workflow for the Synthesis of 2,5-Diaminobenzene-1,4-diol

Caption: A schematic workflow for the synthesis of 2,5-Diaminobenzene-1,4-diol.

Materials:

-

2,5-Dinitro-1,4-dihydroxybenzene

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for acidic conditions, if required)

-

Hydrogen gas source

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a three-neck round-bottom flask equipped with a condenser, a gas inlet, and a magnetic stirrer, add 2,5-dinitro-1,4-dihydroxybenzene and ethanol.

-

Carefully add the 10% Pd/C catalyst to the suspension.

-

Flush the system with an inert gas (e.g., nitrogen) to remove air.

-

Introduce hydrogen gas into the flask while vigorously stirring the mixture.

-

Gently heat the reaction mixture to 40-50 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and flush the system again with an inert gas.

-

Filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with additional ethanol.

-

The filtrate contains the desired product. The solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Workflow for Melting Point Determination

Caption: A generalized workflow for determining the melting point of a solid compound.

Materials:

-

2,5-Diaminobenzene-1,4-diol sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the 2,5-diaminobenzene-1,4-diol sample is completely dry.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube by tapping the sealed end on a hard surface until the sample is compacted to a height of 2-3 mm.

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Set the heating rate. If the approximate melting point is unknown, a rapid heating rate can be used for a preliminary determination. For an accurate measurement, heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, the range should be narrow (1-2 °C).

Determination of Water Solubility

Materials:

-

2,5-Diaminobenzene-1,4-diol sample

-

Distilled or deionized water

-

Vials or flasks with secure caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or other suitable analytical instrument for quantification

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of 2,5-diaminobenzene-1,4-diol to a known volume of water in several vials.

-

Securely cap the vials and place them on a shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the samples to facilitate separation.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of water to a concentration suitable for analysis.

-

Determine the concentration of 2,5-diaminobenzene-1,4-diol in the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax.

-

Calculate the original concentration in the saturated solution, which represents the water solubility at that temperature.

Signaling Pathways and Biological Activity

The redox properties of the hydroquinone moiety suggest that the compound could potentially participate in cellular redox processes. Hydroquinones can act as antioxidants or pro-oxidants depending on the cellular environment. Such activities can influence various signaling pathways that are sensitive to the cellular redox state, including those involving MAP kinases, NF-κB, and others. However, without specific experimental evidence, any discussion of its role in signaling remains speculative.

Future research is warranted to explore the biological activities of 2,5-diaminobenzene-1,4-diol and to elucidate any potential interactions with cellular signaling pathways.

Logical Relationship of Physicochemical Properties and Potential Biological Activity

Caption: A diagram illustrating the logical flow from physicochemical properties to potential biological effects.

Conclusion

2,5-Diaminobenzene-1,4-diol is a chemical compound with a range of interesting physicochemical properties that make it a valuable building block in synthetic chemistry. While some of its properties have been characterized, further experimental investigation is needed to provide a more complete profile, particularly for the free base. Moreover, its biological activities and potential interactions with cellular signaling pathways remain an open area for future research. The protocols provided in this guide offer a starting point for researchers to further explore the characteristics of this versatile molecule.

References

- 1. 2,5-Diaminobenzene-1,4-diol | C6H8N2O2 | CID 736297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drive.uqu.edu.sa [drive.uqu.edu.sa]

Thermal Stability and Decomposition of 2,5-Diaminobenzene-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,5-Diaminobenzene-1,4-diol. Due to the limited availability of specific experimental data in the public domain, this guide combines known properties of the compound and its derivatives with established principles of thermal analysis for aromatic compounds. It offers detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) suitable for air-sensitive substances. Illustrative data is presented to guide researchers in their experimental design and data interpretation. Furthermore, this guide proposes a plausible thermal decomposition pathway for 2,5-Diaminobenzene-1,4-diol, supported by chemical principles. The content is designed to be a valuable resource for professionals in research and development who are working with this and related compounds.

Introduction

2,5-Diaminobenzene-1,4-diol, also known as 2,5-diaminohydroquinone, is an aromatic organic compound with the chemical formula C₆H₈N₂O₂. It is a derivative of hydroquinone with two amino groups and two hydroxyl groups substituted on the benzene ring. This compound is a key monomer in the synthesis of high-performance polymers, such as poly(p-phenylene benzobisoxazole) (PBO), which are renowned for their exceptional thermal stability and mechanical strength.[1][2] Understanding the thermal properties of the monomer is crucial for optimizing polymerization processes and for the development of new materials with desired thermal characteristics.

This guide aims to provide an in-depth understanding of the thermal stability and decomposition of 2,5-Diaminobenzene-1,4-diol. While specific experimental data for the pure compound is scarce, this document compiles available information and presents illustrative data and standardized protocols to serve as a practical resource.

Physicochemical Properties

2,5-Diaminobenzene-1,4-diol is known to be sensitive to air and may discolor upon exposure.[3] Its dihydrochloride salt is a white to off-white crystalline solid with a melting point reported to be greater than 300°C.[1][2] The high melting point of the salt suggests strong intermolecular forces and a stable crystal lattice. The free base is expected to be less stable, particularly at elevated temperatures and in the presence of oxygen.

Illustrative Thermal Analysis Data

The following tables present illustrative quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for 2,5-Diaminobenzene-1,4-diol. It is important to note that this data is hypothetical and for illustrative purposes only , based on the expected behavior of similar aromatic diamines and diols, and should be confirmed by experimental analysis.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for 2,5-Diaminobenzene-1,4-diol

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset of Decomposition (Tonset) | ~ 250 °C | ~ 230 °C |

| Temperature of 5% Mass Loss (Td5) | ~ 265 °C | ~ 245 °C |

| Temperature of 10% Mass Loss (Td10) | ~ 280 °C | ~ 260 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~ 300 °C | ~ 285 °C |

| Residual Mass at 800 °C | ~ 30% | ~ 5% |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for 2,5-Diaminobenzene-1,4-diol

| Parameter | Value (Nitrogen Atmosphere) |

| Melting Point (Tm) | ~ 240 °C (with decomposition) |

| Enthalpy of Fusion (ΔHf) | Not well-defined due to decomposition |

| Decomposition Exotherm Peak | ~ 305 °C |

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC experiments on 2,5-Diaminobenzene-1,4-diol, taking into account its air-sensitive nature.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of 2,5-Diaminobenzene-1,4-diol by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Due to its air sensitivity, handle the sample in an inert atmosphere (e.g., a glovebox) to prevent oxidation. Weigh approximately 5-10 mg of the finely ground sample into a clean, tared alumina or platinum crucible.

-

Instrument Setup:

-

Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously.

-

-

Analysis for Oxidative Decomposition (Optional):

-

To study the effect of an oxidative environment, repeat the experiment using dry air as the purge gas.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset of decomposition (Tonset), temperatures for specific mass losses (e.g., Td5, Td10), and the temperature of the maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

-

Determine the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any thermal events such as decomposition exotherms.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: In an inert atmosphere, weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to prevent sublimation and reaction with the atmosphere. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the expected decomposition, for instance, 400 °C, at a heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Determine the peak temperatures and integrate the peak areas to calculate the enthalpy changes associated with these transitions.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of 2,5-Diaminobenzene-1,4-diol.

Plausible Thermal Decomposition Pathway

The following diagram outlines a plausible thermal decomposition pathway for 2,5-Diaminobenzene-1,4-diol under inert conditions. The decomposition is likely to proceed through a series of complex reactions including dehydration, deamination, and condensation.

Discussion of Thermal Behavior

Based on its chemical structure, the thermal decomposition of 2,5-Diaminobenzene-1,4-diol is expected to be a complex process. The presence of both amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring makes the molecule susceptible to various thermal reactions.

-

In an inert atmosphere (Nitrogen): The initial stages of decomposition are likely to involve intramolecular and intermolecular condensation reactions. Dehydration between hydroxyl groups and deamination or condensation between amino and hydroxyl groups could lead to the formation of water and ammonia as volatile products. These reactions would result in the formation of a more thermally stable, cross-linked polymeric residue or char. At higher temperatures, this char would further decompose, releasing a mixture of volatile gases.

-

In an oxidative atmosphere (Air): The presence of oxygen is expected to lower the decomposition temperature. The amino and hydroxyl groups can be readily oxidized, leading to a more rapid and complete decomposition of the molecule. The degradation process in air is likely to be highly exothermic and result in a significantly lower residual mass compared to decomposition in an inert atmosphere.

The thermal behavior of related aminophenols shows that decomposition pathways can be complex, often involving the formation of various condensation products.[4][5][6] For instance, the thermal degradation of acetaminophen, an aminophenol derivative, leads to the formation of p-aminophenol which then undergoes further oxidative changes.[4]

Conclusion

While specific experimental data on the thermal stability and decomposition of 2,5-Diaminobenzene-1,4-diol is not widely published, this technical guide provides a foundational understanding based on its chemical nature and the behavior of similar compounds. The illustrative data and detailed experimental protocols offered herein serve as a valuable starting point for researchers. The provided visualizations of the experimental workflow and a plausible decomposition pathway offer a clear conceptual framework. It is imperative that the thermal properties of this compound be experimentally determined to ensure the safe and effective design of processes and materials that utilize it. Future work should focus on obtaining precise TGA and DSC data for 2,5-Diaminobenzene-1,4-diol under various atmospheric conditions to validate and refine the information presented in this guide.

References

- 1. etamu.edu [etamu.edu]

- 2. 2,5-Diaminobenzene-1,4-diol | C6H8N2O2 | CID 736297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Diaminohydroquinone dihydrochloride, 97% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Redox Properties of 2,5-Diaminohydroquinone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminohydroquinone (DAHQ), also known as 2,5-diaminobenzene-1,4-diol, is an aromatic organic compound with the chemical formula C₆H₈N₂O₂. Its structure consists of a hydroquinone core substituted with two amine groups. This unique arrangement of electron-donating hydroxyl and amino groups on the benzene ring imparts significant redox activity and makes it a versatile building block in synthetic chemistry. The core of its functionality lies in the ability to undergo reversible oxidation-reduction reactions, transitioning between the hydroquinone (reduced) state and the benzoquinone (oxidized) state.

While historically significant as an intermediate in the dye and pigment industry, DAHQ has garnered substantial recent interest in advanced materials science as a monomer for high-performance polymers and Covalent Organic Frameworks (COFs). These materials leverage the inherent redox properties of the DAHQ unit for applications in energy storage. Furthermore, the use of DAHQ-based structures in functional materials for biomedical applications, such as drug delivery systems, highlights its growing relevance to drug development professionals. This guide provides a comprehensive overview of the synthesis, core redox properties, electrochemical data, and experimental protocols related to 2,5-diaminohydroquinone.

Synthesis of 2,5-Diaminohydroquinone

A common and effective method for synthesizing 2,5-diaminohydroquinone involves a two-step process that starts from a suitable benzoquinone precursor. The general workflow involves an amination reaction followed by a reduction of the quinone system to the hydroquinone.

Caption: General workflow for the synthesis of 2,5-diaminohydroquinone.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol describes a representative synthesis starting from 2,5-dihydroxy-p-benzoquinone.

Step 1: Ammonolysis to form 2,5-diamino-1,4-benzoquinone

-

Dissolve the starting material, 2,5-dihydroxy-p-benzoquinone, in an appropriate solvent such as ethanol in a round-bottom flask.

-

Add an excess of an amine source (e.g., a secondary amine or an aqueous ammonia solution) to the flask. The reaction involves a nucleophilic addition/elimination or a direct ipso-substitution at the carbon atoms bearing the hydroxyl groups.[1]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate product, 2,5-diamino-1,4-benzoquinone, often precipitates from the solution.

-

Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials and byproducts.

Step 2: Reduction to 2,5-diaminohydroquinone

-

Suspend the synthesized 2,5-diamino-1,4-benzoquinone in a suitable solvent (e.g., water or ethanol) in a hydrogenation vessel.

-

Add a reduction catalyst, such as Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (H₂) and stir the mixture vigorously.

-

The reduction of the quinone to the hydroquinone is typically rapid. Monitor the reaction until the characteristic color of the quinone disappears.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Remove the catalyst by filtration (e.g., through a pad of Celite).

-

The resulting solution contains 2,5-diaminohydroquinone. The final product can be isolated by evaporation of the solvent or precipitation by adding a non-solvent. Due to its sensitivity to air, the product should be handled under an inert atmosphere. The compound is often isolated and stored as its more stable dihydrochloride salt.

Core Redox Properties and Mechanism

The principal chemical characteristic of 2,5-diaminohydroquinone is its ability to undergo a reversible two-electron, two-proton oxidation to form 2,5-diamino-1,4-benzoquinone (DABQ). This process is a classic example of a proton-coupled electron transfer (PCET) reaction, which is fundamental to many biological and chemical energy conversion systems.

The hydroquinone form (DAHQ) is the reduced species, while the quinone form (DABQ) is the oxidized species. The presence of two amino groups and two hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which influences the molecule's electronic structure and redox potential. Theoretical studies on the oxidized form, DABQ, suggest that proton transfer between the amino and carbonyl groups occurs via a stepwise mechanism.[2]

Caption: Proton-Coupled Electron Transfer (PCET) in 2,5-diaminohydroquinone.

Quantitative Electrochemical Data

The table below summarizes key electrochemical data reported for materials derived from 2,5-diaminohydroquinone.

| Material System | Experimental Conditions | Redox Potential / Characteristic | Source |

| Polyenaminone Polymer | Lithium battery setup | Sloping discharge plateau at ~2.4 V vs. Li/Li⁺ | [3] |

| HqTp Covalent Organic Framework | Aqueous Zinc-ion battery (Zn/Zn²⁺ reference) | Redox peaks at 1.12 V (oxidation) and 1.0 V (reduction) |

Note: These values should not be interpreted as the standard redox potential of the isolated molecule but rather as the operational potential within the specified electrochemical system.

Experimental Protocols: Cyclic Voltammetry

Cyclic Voltammetry (CV) is the primary technique used to characterize the redox behavior of DAHQ and its derivatives. The following is a generalized protocol for performing a CV experiment.

Objective: To determine the redox potentials and reversibility of the DAHQ/DABQ couple.

Materials and Equipment:

-

Potentiostat with a three-electrode setup.

-

Working Electrode (WE): Glassy Carbon Electrode (GCE).

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

-

Counter Electrode (CE): Platinum wire or graphite rod.

-

Electrochemical cell.

-

Solution of 2,5-diaminohydroquinone (or its dihydrochloride salt) at a known concentration (e.g., 1-5 mM).

-

Supporting Electrolyte: An aqueous buffer solution (e.g., phosphate-buffered saline, PBS) or an acidic solution (e.g., 0.1 M HClO₄) containing an inert salt (e.g., 0.1 M KCl) to ensure conductivity.

-

Inert gas (Nitrogen or Argon) for deoxygenation.

Procedure:

-

Electrode Preparation: Polish the working electrode (GCE) with alumina slurry on a polishing pad to obtain a mirror-like finish. Rinse thoroughly with deionized water and sonicate in water and then ethanol to remove any residual polishing agent. Dry the electrode completely.

-

Electrolyte Preparation: Prepare the supporting electrolyte solution. For pH-dependent studies, prepare a series of buffers at various pH values.

-

Deoxygenation: Transfer the electrolyte solution to the electrochemical cell. Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

Blank Scan: Assemble the three-electrode system in the cell containing only the supporting electrolyte. Run a cyclic voltammogram over the desired potential window (e.g., -0.2 V to +1.0 V vs. SCE) to ensure the electrolyte is free from electroactive impurities.

-

Analyte Measurement: Add a known amount of the 2,5-diaminohydroquinone solution to the cell. Allow the solution to mix and deoxygenate for a few more minutes.

-

Data Acquisition: Perform the cyclic voltammetry scan. Start the potential sweep from a value where no reaction occurs, sweep towards the oxidation potential, reverse the scan towards the reduction potential, and then return to the starting potential. Typical scan rates range from 20 to 200 mV/s.

-

Data Analysis: From the resulting voltammogram (plot of current vs. potential), identify the anodic (oxidation) peak potential (Epa) and the cathodic (reduction) peak potential (Epc). The separation between these peaks (ΔEp) provides information about the reversibility of the redox reaction.

Applications in Materials Science and Drug Development

The unique redox properties and difunctional nature of DAHQ make it a valuable component in the design of functional organic materials, with emerging relevance in biomedical fields.

Materials for Energy Storage

The primary application of DAHQ is as a redox-active monomer for building organic electrode materials for rechargeable batteries. When polymerized or incorporated into COFs, the hydroquinone/quinone functionality acts as the charge storage center.

-

Redox-Active Polymers: DAHQ can be polymerized to form materials where the hydroquinone units provide a high theoretical charge storage capacity.[3]

-

Covalent Organic Frameworks (COFs): The rigid and porous nature of COFs allows for the precise positioning of DAHQ units within a stable, crystalline framework. This ordered structure facilitates rapid ion transport to the redox sites, enabling high-performance batteries.[4]

Relevance to Drug Development

While not a therapeutic agent itself, DAHQ is a key building block for materials with significant potential in drug development and delivery. Its derivatives have been noted for potential use in preparing medicines and pesticides.[5]

-

Drug Delivery Systems: Covalent Organic Frameworks synthesized from DAHQ are being actively investigated as nanocarriers for drug delivery.[6] The high surface area and tunable porosity of these COFs allow for high drug loading capacities. The chemistry of the framework can be designed to control the release of therapeutic agents, and COF-based nanocarriers have shown the ability to be internalized by cells, demonstrating potential for targeted cancer therapy.[4][7]

-

Antioxidant Properties: As a hydroquinone derivative, DAHQ possesses intrinsic antioxidant properties, with the ability to scavenge free radicals through its facile oxidation. This property is a feature of interest in designing biocompatible materials.

-

Toxicity and Handling: As a reactive aromatic amine and hydroquinone, DAHQ and its derivatives should be handled with appropriate safety precautions. The chlorinated analogue, 2,5-diamino-3,6-dichloro-p-benzoquinone, is classified as toxic if swallowed.[8] For drug development professionals, this underscores the role of DAHQ as a reactive intermediate for constructing more complex, stable, and biocompatible delivery systems rather than for direct therapeutic use.

Caption: Logical pathway from DAHQ monomer to a functional application.

Conclusion

2,5-Diaminohydroquinone is a fundamentally important molecule defined by its reversible, proton-coupled redox chemistry. While detailed data on its standard electrochemical potentials remain an area for further investigation, its utility has been clearly demonstrated in the field of materials science, where it serves as a cornerstone for creating next-generation organic batteries. For researchers in drug development, DAHQ is emerging as a critical component in the design of sophisticated nanostructured materials like COFs for advanced drug delivery. Its role as a highly reactive, redox-active building block ensures its continued importance in the development of functional organic materials for both technological and biomedical applications.

References

- 1. iris.uniupo.it [iris.uniupo.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Nitrogen-rich covalent organic frameworks: a promising class of sensory materials - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00506E [pubs.rsc.org]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. 2,5-Diamino-3,6-dichloro-1,4-benzoquinone | C6H4Cl2N2O2 | CID 77512 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,5-Diaminobenzene-1,4-diol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 2,5-Diaminobenzene-1,4-diol, a versatile aromatic compound of significant interest in materials science, organic synthesis, and pharmaceuticals. This document details its synthesis protocols, physicochemical properties, and diverse applications, presenting quantitative data in structured tables and illustrating key processes with diagrams for enhanced clarity.

Introduction and Nomenclature

2,5-Diaminobenzene-1,4-diol, also known as 2,5-diaminohydroquinone, is an organic compound featuring a benzene ring substituted with two amino groups (-NH₂) and two hydroxyl groups (-OH).[1] This unique arrangement of electron-donating groups on the aromatic core imparts significant reactivity and makes it a valuable precursor in numerous chemical transformations.[2] Due to its sensitivity to air, it is often handled as its more stable dihydrochloride salt.[1][3]

Table 1: Compound Identification

| Property | Value |

|---|---|

| IUPAC Name | 2,5-Diaminobenzene-1,4-diol |

| Synonyms | 2,5-DAB, 2,5-Diamino-1,4-benzenediol, 2,5-Diaminohydroquinone[3][4] |

| CAS Number (Free Base) | 10325-89-0[1] |

| CAS Number (Dihydrochloride) | 24171-03-7[1] |

| Molecular Formula (Free Base) | C₆H₈N₂O₂[4] |

| Molecular Formula (Dihydrochloride) | C₆H₁₀Cl₂N₂O₂[2] |

| Molecular Weight (Free Base) | 140.14 g/mol [1] |

| Molecular Weight (Dihydrochloride) | 213.06 g/mol [3] |

Synthesis of 2,5-Diaminobenzene-1,4-diol

The primary and most efficient route for synthesizing 2,5-Diaminobenzene-1,4-diol involves the reduction of a dinitro precursor. The most common method is the catalytic hydrogenation of 2,5-dinitro-1,4-dihydroxybenzene or its derivatives.[1]

General Synthesis Pathway: Catalytic Hydrogenation

The core of the synthesis is the reduction of two nitro groups (-NO₂) to amino groups (-NH₂) using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is usually performed under acidic conditions and may require elevated pressure.[1]

Caption: Synthesis workflow via catalytic hydrogenation.

Detailed Experimental Protocol

The following protocol is adapted from a documented industrial synthesis of the dihydrochloride salt, which yields the product with high purity.[2]

Objective: To synthesize 2,5-Diaminobenzene-1,4-diol dihydrochloride via catalytic hydrogenation.

Materials:

-

1,4-Dihydroxy-2-chloro-2,5-dinitrobenzene (0.5 moles, 117.3 g)

-

Glacial Acetic Acid (400 mL)

-

Sodium Acetate (0.5 moles, approx. 41 g)

-

10% Palladium on Carbon (Pd/C) catalyst (approx. 7 g)

-

Hydrogen (H₂) gas

Equipment:

-

Corrosion-resistant nickel-based alloy autoclave

-

Magnetic stirrer

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Combine 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene, glacial acetic acid, sodium acetate, and the 10% Pd/C catalyst in the autoclave.

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to achieve a pressure between 100 and 400 psi.

-

Maintain the reaction temperature between 40°C and 50°C while stirring vigorously.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, cool the vessel, and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The product is purified through crystallization from the filtrate.

-

Collect the crystals by filtration, wash with a suitable solvent, and dry under a vacuum.

Table 2: Synthesis Quantitative Data

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene | [2] |

| Reaction Type | Catalytic Hydrogenation | [1][2] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [1][2] |

| Temperature | 40 - 50 °C | [1][2] |

| Pressure | 100 - 400 psi | [2] |

| Reported Yield | ~96.8% |[2] |

Physicochemical Properties

2,5-Diaminobenzene-1,4-diol is a white to off-white crystalline solid.[2] Its high melting point is indicative of strong intermolecular hydrogen bonding afforded by the amino and hydroxyl groups.[1] It is soluble in water and other polar solvents.[1][4]

Table 3: Key Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline solid[2][4] |

| Melting Point | >300 °C[1][2] |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol)[1][4] |

| Stability | Air sensitive; may discolor upon exposure. The dihydrochloride salt is more stable.[1][2] |

| Reactivity | Can undergo oxidation, reduction, and substitution reactions.[1][2] |

Applications

The unique structure of 2,5-Diaminobenzene-1,4-diol, with its combination of nucleophilic amino groups and redox-active hydroquinone moiety, makes it a versatile building block in several fields.

Caption: Structure-application relationships of the core molecule.

Polymer Synthesis

This compound is a critical monomer for producing high-performance polymers. Its rigid structure and reactive functional groups are ideal for creating materials with exceptional thermal stability and mechanical strength.[3]

-

Polybenzoxazoles (PBO): It is a key precursor for PBO fibers, which are known for their high tensile strength and thermal stability.[2]

-

Polyimides: It is used to synthesize cross-linked polyimide and silica hybrid films, creating robust materials with enhanced chemical resistance.[3]

Caption: Role as a monomer in polymerization.

Dye and Pigment Manufacturing

The aromatic diamine structure is a classic chromophore, making 2,5-Diaminobenzene-1,4-diol an important intermediate in the synthesis of various dyes.[4]

-

Oxidation Dyes: It is used in formulations for hair coloring.[5]

-

Fluorescent Dyes and Probes: Its structure can be modified to create fluorescent markers for biological imaging and assays.[1]

Organic and Medicinal Chemistry

As a versatile building block, it serves as a starting point for synthesizing more complex molecules.

-

Heterocycles: It can undergo condensation reactions to form benzimidazole derivatives and other heterocyclic compounds.[1]

-

Pharmaceutical Intermediates: It is investigated for use as a precursor in drug development.[2]

-

Antioxidants: The hydroquinone moiety imparts antioxidant properties, leading to its use in cosmetic and skin care products.[4]

Materials Science

The compound is used as a precursor for developing advanced materials with tailored properties.[3] This includes the synthesis of coordination polymers that exhibit unique optical and magnetic characteristics.[1][6]

Table 4: Summary of Applications

| Application Area | Specific Use | Key Properties Utilized |

|---|---|---|

| Polymer Chemistry | Monomer for Polybenzoxazoles (PBO) and Polyimides[2][3] | Rigidity, thermal stability, reactive amino/hydroxyl groups |

| Dye Synthesis | Intermediate for oxidation dyes, fluorescent probes[1][4] | Chromophoric structure, reactive functional groups |

| Organic Synthesis | Precursor for heterocycles, pharmaceutical intermediates[1][2] | Versatile reactivity of amino and hydroxyl groups |

| Materials Science | Precursor for coordination polymers, advanced materials[1][3] | Ability to coordinate with metal ions, structural integrity |

| Cosmetics | Antioxidant in skin care products[4] | Redox properties of the hydroquinone moiety |

References

- 1. Buy 2,5-Diaminobenzene-1,4-diol (EVT-1188080) | 10325-89-0 [evitachem.com]

- 2. Buy 2,5-Diaminobenzene-1,4-diol dihydrochloride (EVT-355196) | 24171-03-7 [evitachem.com]

- 3. Cas 24171-03-7,2,5-DIAMINO-1,4-DIHYDROXYBENZENE DIHYDROCHLORIDE | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. BRPI0005896B1 - 1,4 - diaminobenzene derivatives and dyeing agents containing these compounds - Google Patents [patents.google.com]

- 6. A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Diaminobenzene-1,4-diol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzene-1,4-diol, also known as 2,5-diaminohydroquinone, is a versatile monomer utilized in the synthesis of a variety of high-performance polymers. Its dihydrochloride salt (2,5-diaminobenzene-1,4-diol dihydrochloride, CAS No: 24171-03-7) is a common starting material. The presence of both amino and hydroxyl functional groups on the benzene ring allows for its participation in various polymerization reactions, leading to the formation of polymers with desirable properties such as high thermal stability, mechanical strength, and specific electronic or optical characteristics.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polybenzoxazoles, polyimides, and coordination polymers using this monomer.

Key Applications

The unique structure of 2,5-diaminobenzene-1,4-diol makes it a valuable building block for several classes of polymers:

-

Polybenzoxazoles (PBOs): The amino and hydroxyl groups can react with dicarboxylic acids or their derivatives to form the characteristic oxazole ring, leading to highly thermally stable and mechanically robust polymers.

-

Polyimides (PIs): The diamino functionality allows for reaction with dianhydrides to form polyamic acid precursors, which are then thermally or chemically cyclized to form high-performance polyimides.[3][4][5][6][7]

-

Coordination Polymers: The nitrogen and oxygen atoms can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers with interesting magnetic, optical, or catalytic properties.[1][8]

Physicochemical Properties of 2,5-Diaminobenzene-1,4-diol Dihydrochloride

| Property | Value |

| CAS Number | 24171-03-7 |

| Molecular Formula | C₆H₈N₂O₂ · 2HCl |

| Molecular Weight | 213.06 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C |

| Solubility | Soluble in water and some polar organic solvents |

Experimental Protocols

Synthesis of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH)

This protocol is adapted from the synthesis of a similar polybenzoxazole and outlines the preparation of a PBOH-type polymer using 2,5-diaminobenzene-1,4-diol and a suitable dicarboxylic acid, such as 2,5-dihydroxyterephthalic acid (DHTA).[9]

Materials:

-

2,5-Diaminobenzene-1,4-diol dihydrochloride

-

2,5-Dihydroxyterephthalic acid (DHTA)

-

Poly(phosphoric acid) (PPA)

-

Methanol

-

Deionized water

Equipment:

-

Three-necked flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and a drying tube

-

Heating mantle with temperature controller

-

Vacuum oven

Procedure:

-

Monomer Preparation: If starting with the dihydrochloride salt of the diamine, it may need to be neutralized or used directly in polyphosphoric acid, which can act as both a solvent and a dehydrating agent.

-

Polycondensation:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, add poly(phosphoric acid).

-

Slowly add equimolar amounts of 2,5-diaminobenzene-1,4-diol dihydrochloride and 2,5-dihydroxyterephthalic acid to the PPA with stirring.

-

The reaction mixture is slowly heated to 60-80 °C to facilitate the dissolution of the monomers and the initial reaction.

-

The temperature is then gradually increased to 180-200 °C and maintained for 24-48 hours to promote the polycondensation and cyclization to form the polybenzoxazole structure.

-

The viscosity of the solution will increase significantly as the polymerization proceeds.

-

-

Polymer Precipitation and Purification:

-

After cooling to room temperature, the viscous polymer solution is poured into a large volume of a non-solvent, such as methanol or water, to precipitate the polymer.

-

The precipitated polymer is collected by filtration, washed extensively with water to remove PPA, and then with methanol.

-

The polymer is dried in a vacuum oven at 80-100 °C until a constant weight is achieved.

-

Characterization:

The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the oxazole ring, Thermogravimetric Analysis (TGA) to assess thermal stability, and viscometry to determine the intrinsic viscosity, which is related to the molecular weight.

General Protocol for Polyimide Synthesis

This protocol describes a general two-step method for the synthesis of polyimides from 2,5-diaminobenzene-1,4-diol and an aromatic dianhydride, such as pyromellitic dianhydride (PMDA).

Materials:

-

2,5-Diaminobenzene-1,4-diol

-

Pyromellitic dianhydride (PMDA)

-

N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

-

Acetic anhydride

-

Pyridine

Equipment:

-

Three-necked flask with a mechanical stirrer and nitrogen inlet

-

Ice bath

-

Heating mantle with temperature controller

Procedure:

-

Poly(amic acid) Synthesis (Step 1):

-

In a dry, nitrogen-purged three-necked flask, dissolve an equimolar amount of 2,5-diaminobenzene-1,4-diol in anhydrous DMAc or NMP.

-

Cool the solution in an ice bath.

-

Gradually add an equimolar amount of the dianhydride (e.g., PMDA) in small portions to the stirred diamine solution.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere. The solution will become viscous as the poly(amic acid) is formed.

-

-

Imidization (Step 2):

-

Thermal Imidization: The poly(amic acid) solution can be cast onto a glass plate and heated in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature, to evaporate the solvent and induce cyclization to the polyimide.

-

Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and a catalyst like pyridine. The reaction is typically stirred at room temperature for several hours, followed by gentle heating (e.g., 50-100 °C) to complete the imidization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, washed, and dried.

-

Characterization:

The formation of the poly(amic acid) and its conversion to polyimide can be monitored by FTIR spectroscopy. The thermal properties of the final polyimide can be evaluated using TGA and Differential Scanning Calorimetry (DSC). Mechanical properties can be determined from tensile tests on cast films.

Data Presentation

Table 1: Typical Properties of Polymers Derived from Diamino-p-hydroquinone Monomers

| Polymer Type | Monomers | Thermal Decomposition Temperature (TGA, 5% weight loss) | Glass Transition Temperature (Tg) | Tensile Strength | Elongation at Break |

| Polybenzoxazole (PBOH-type) | 2,5-Diaminobenzene-1,4-diol, 2,5-Dihydroxyterephthalic acid | > 500 °C (in N₂) | Not typically observed | High | Low |

| Polyimide | 2,5-Diaminobenzene-1,4-diol, Pyromellitic dianhydride | 450 - 550 °C (in N₂) | 250 - 350 °C | 70 - 100 MPa | 5 - 10 % |

Note: The properties listed are typical ranges and can vary significantly depending on the specific co-monomers, synthesis conditions, and processing.

Visualizations

Experimental Workflow for Polybenzoxazole Synthesis

References

- 1. A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Cas 24171-03-7,2,5-DIAMINO-1,4-DIHYDROXYBENZENE DIHYDROCHLORIDE | lookchem [lookchem.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Synthesis and characterization of polyimides & co-polyimides derived from diol monomers [ouci.dntb.gov.ua]

- 8. Synthesis, structure, and investigation of unique magnetic properties in two novel Mn-based coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Polyimide-Silica Hybrid Films Using 2,5-Diaminobenzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction